molecular formula C9H5ClN2O2 B1361565 7-Chloro-6-nitroquinoline CAS No. 58416-31-2

7-Chloro-6-nitroquinoline

Cat. No. B1361565
CAS RN: 58416-31-2
M. Wt: 208.6 g/mol
InChI Key: PKJPESBDOWOQAI-UHFFFAOYSA-N
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Description

7-Chloro-6-nitroquinoline is a crystalline solid that is soluble in organic solvents but not in water . It has a molecular weight of 208.6 . The IUPAC name for this compound is 7-chloro-6-nitroquinoline .


Synthesis Analysis

The synthesis of quinoline and its analogues has been reported in numerous articles. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 7-Chloro-6-nitroquinoline is represented by the InChI code 1S/C9H5ClN2O2/c10-7-5-8-6 (2-1-3-11-8)4-9 (7)12 (13)14/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Nitroquinolines are considered important functional derivatives in synthetic organic chemistry since they are accessible precursors of many useful compounds such as drugs, polymers, and dyes .


Physical And Chemical Properties Analysis

7-Chloro-6-nitroquinoline is a solid at room temperature .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, which “7-Chloro-6-nitroquinoline” is a derivative of, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role as a vital scaffold for leads in drug discovery .

Drug Discovery

Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are present in various therapeutic agents .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . This makes “7-Chloro-6-nitroquinoline” a compound of interest in cancer research.

Antioxidant Activity

Quinoline derivatives have also demonstrated antioxidant activity . This suggests that “7-Chloro-6-nitroquinoline” could be used in research related to oxidative stress and related diseases.

Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives indicates that “7-Chloro-6-nitroquinoline” could be useful in the study of inflammatory diseases.

Antimalarial Activity

Quinoline derivatives have been found to have antimalarial properties . This suggests potential applications of “7-Chloro-6-nitroquinoline” in malaria research.

Anti-SARS-CoV-2 Activity

In the context of the recent pandemic, quinoline derivatives have shown anti-SARS-CoV-2 activity . This indicates that “7-Chloro-6-nitroquinoline” could be relevant in COVID-19 research.

Antituberculosis Activity

Finally, quinoline derivatives have demonstrated antituberculosis activity . This suggests that “7-Chloro-6-nitroquinoline” could be used in tuberculosis research.

Safety and Hazards

The safety information for 7-Chloro-6-nitroquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

7-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJPESBDOWOQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284964
Record name 7-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-nitroquinoline

CAS RN

58416-31-2
Record name 58416-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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